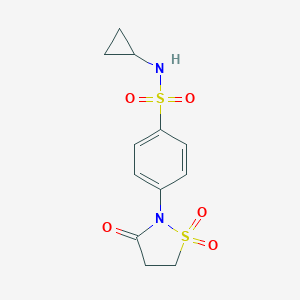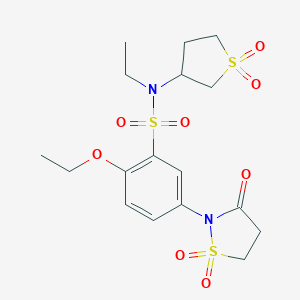![molecular formula C13H18N2OS B241080 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole, also known as MPDTI, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPDTI is a type of imidazole compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole is not fully understood, but studies suggest that it may act through various pathways, including the inhibition of angiotensin-converting enzyme (ACE), the activation of peroxisome proliferator-activated receptor (PPAR), and the inhibition of nuclear factor-kappa B (NF-κB).
Biochemische Und Physiologische Effekte
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has been shown to have various biochemical and physiological effects, including the reduction of blood pressure, the improvement of glucose tolerance, and the reduction of inflammation. 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has also been shown to have potential neuroprotective effects, with studies suggesting that it may protect against oxidative stress and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has several advantages for lab experiments, including its low toxicity and high stability. However, its limited solubility in water and other solvents may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole, including further investigation of its therapeutic potential as an antihypertensive, antidiabetic, and anti-inflammatory agent. Additionally, studies may focus on the potential anticancer properties of 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole and its mechanism of action in cancer cells. Further research may also investigate the potential neuroprotective effects of 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole and its use in the treatment of neurological disorders.
Synthesemethoden
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole can be synthesized through various methods, including the reaction of 4-methylphenol with 3-chloropropylthiol in the presence of a base, followed by the reaction of the resulting product with imidazole. Another method involves the reaction of 4-methylphenol with 3-chloropropylthiol in the presence of sodium hydride, followed by the reaction with imidazole.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has been studied extensively for its potential therapeutic applications, including its use as an antihypertensive, antidiabetic, and anti-inflammatory agent. 2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole has also been shown to have potential anticancer properties, with studies suggesting that it may inhibit the growth of cancer cells.
Eigenschaften
Produktname |
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole |
|---|---|
Molekularformel |
C13H18N2OS |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H18N2OS/c1-11-3-5-12(6-4-11)16-9-2-10-17-13-14-7-8-15-13/h3-6H,2,7-10H2,1H3,(H,14,15) |
InChI-Schlüssel |
QLOXDEUNZSPPGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCSC2=NCCN2 |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCCSC2=NCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)

![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)
![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)

![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)


![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

